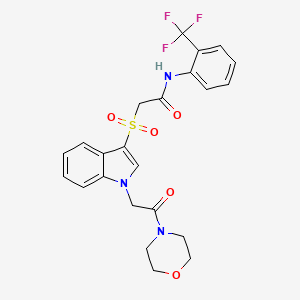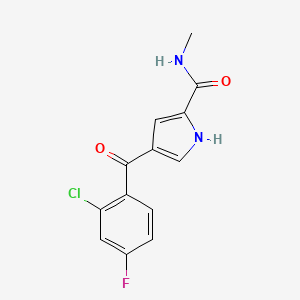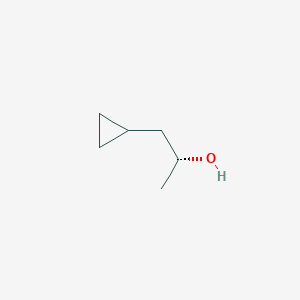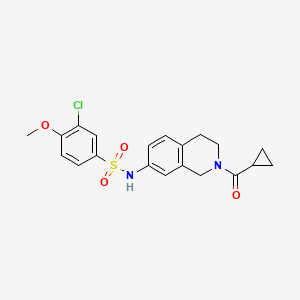![molecular formula C16H11F4N3O B2869193 2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 343373-39-7](/img/structure/B2869193.png)
2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a fluorobenzyl group and a trifluoromethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the fluorobenzyl and trifluoromethylphenyl groups. Trifluoromethyl ketones are valuable synthetic targets and can be synthesized through various methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The 1,2,4-triazole ring, fluorobenzyl group, and trifluoromethylphenyl group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, trifluoromethyl ketones generally have unique properties due to the presence of the trifluoromethyl group .Scientific Research Applications
π-Hole Tetrel Bonding Interactions and Synthesis
Research on triazole derivatives, including those with fluorobenzyl and trifluoromethyl phenyl groups, has shed light on the synthesis and characterization of compounds with specific functionalities. The study by Ahmed et al. (2020) reports the synthesis and X-ray characterization of four triazole derivatives, focusing on their self-assembled dimers formed through O⋯π-hole tetrel bonding interactions. This work illustrates the compound's role in understanding molecular interactions and assembly.
Antitumor Properties
Investigations into the biological properties of fluorinated benzothiazoles, as presented by Hutchinson et al. (2001), highlight the antitumor potential of fluorinated compounds. The synthesis and cytotoxic evaluation of these compounds indicate their promising applications in pharmaceutical development, particularly in cancer treatment.
Metal-Mediated Functionalization
The study on fluorinated benzyl and phenethyl alcohols by Marzi et al. (2002) explores the metal-mediated site-selective functionalization of these compounds. This research provides valuable insights into the synthetic versatility of fluorinated compounds, enabling the development of complex molecules for various applications.
Intermolecular Interactions in Triazoles
Research by Shukla et al. (2014) on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, contributes to the understanding of intermolecular interactions such as lp⋯π interactions. These findings are crucial for designing molecules with specific binding and recognition properties.
Photoredox Catalysis in Fluoromethylation
The work by Koike and Akita (2016) on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds opens up new avenues for the incorporation of fluorine atoms into organic molecules. This methodology is particularly relevant for the synthesis of fluorinated pharmaceuticals and agrochemicals, showcasing the utility of triazole derivatives in facilitating such reactions.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O/c17-13-5-1-3-11(7-13)9-23-15(24)22(10-21-23)14-6-2-4-12(8-14)16(18,19)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRPZOCZRJUPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)N(C=N2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2869120.png)

![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2869123.png)
![N-(2-chloro-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2869124.png)

![2-[5-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]-2-methoxyphenyl]acetic acid](/img/structure/B2869127.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2869128.png)



![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2869133.png)
